3,4-Dibromo-2,5-bis(methylthio)thiophene
Description
Significance of Thiophene (B33073) Heterocycles in Contemporary Organic and Materials Science Research
Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, serves as a cornerstone in the fields of organic chemistry and materials science. kyushu-u.ac.jpmoldb.com Its unique electronic structure, characterized by a π-electron system that imparts significant aromatic stability, makes it an attractive scaffold for the development of novel functional molecules. scispace.com Thiophene-based compounds are integral to a wide array of applications, from pharmaceuticals and agrochemicals to advanced electronic materials. google.comlgcstandards.com
In medicinal chemistry, the thiophene ring is recognized as a privileged pharmacophore, meaning it is a structural motif frequently found in biologically active compounds. It often acts as a bioisostere for a benzene (B151609) ring, where its substitution can lead to improved potency, altered metabolic stability, and enhanced selectivity for biological targets. lgcstandards.com In materials science, thiophene derivatives are fundamental building blocks for conducting polymers, such as polythiophene, and small molecules used in organic electronics. These materials are utilized in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (solar cells), owing to their tunable electronic and optical properties. google.com
Role of Halogenation in Thiophene Ring Functionalization for Synthetic Diversification
Halogenation is a powerful and widely employed strategy for the functionalization of the thiophene ring, enabling extensive synthetic diversification. Introducing halogen atoms, such as bromine or chlorine, at specific positions on the thiophene core transforms relatively inert C-H bonds into reactive C-X (where X is a halogen) bonds. These halogenated thiophenes are crucial intermediates in a multitude of chemical transformations.
The primary utility of halogenated thiophenes lies in their ability to participate in a variety of cross-coupling reactions, including Suzuki, Stille, and Kumada couplings. These palladium-catalyzed reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of a wide range of alkyl and aryl substituents to the thiophene scaffold. researchgate.net This capability is essential for the construction of complex molecular architectures with precisely tailored properties for applications in drug discovery and materials science. Furthermore, selective dehalogenation can be achieved, providing pathways to less substituted thiophenes that might be difficult to synthesize directly. scispace.com
Overview of Thioether-Substituted Thiophenes in Advanced Chemical Synthesis
Thioether (or alkylthio) groups are another important class of substituents that impart unique chemical reactivity and physical properties to the thiophene ring. The sulfur atom in the thioether linkage can influence the electronic properties of the thiophene system and offers additional sites for chemical modification, such as oxidation to sulfoxides or sulfones. This transformation can dramatically alter the electronic nature and solubility of the molecule.
In the context of materials science, thioether substituents have been used to modulate the intermolecular interactions and solid-state packing of thiophene-based materials, which in turn affects their charge transport properties. In organic synthesis, the thioether moiety can be a versatile functional handle. For example, the synthesis of heteroaryl thioethers is a topic of significant interest for creating complex heterocyclic systems.
Specific Research Focus: 3,4-Dibromo-2,5-bis(methylthio)thiophene as a Versatile Synthetic Intermediate
Within the extensive family of functionalized thiophenes, This compound stands out as a highly functionalized and versatile synthetic intermediate. This compound features four distinct points for potential chemical modification: two bromine atoms at the 3- and 4-positions and two methylthio groups at the 2- and 5-positions.
The bromine atoms are prime sites for metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the core of the thiophene ring. researchgate.net Simultaneously, the methylthio groups can be oxidized or otherwise modified, providing an orthogonal route to further derivatization. This multi-functional nature makes it a valuable building block for constructing complex, three-dimensional molecular structures and conjugated systems with precisely controlled electronic properties.
A key precursor for a range of related derivatives is 3,4-dibromo-2,5-bis(chloromethyl)thiophene. kyushu-u.ac.jp Research has demonstrated that this precursor readily undergoes nucleophilic substitution reactions at the chloromethyl positions. kyushu-u.ac.jp While the direct synthesis of this compound is not explicitly detailed in this specific work, a logical and established synthetic pathway involves the reaction of 3,4-dibromo-2,5-bis(chloromethyl)thiophene with a methylthiolate nucleophile, such as sodium thiomethoxide. This reaction would replace the chlorine atoms with the desired methylthio groups, yielding the target compound.
The versatility of the 3,4-dibromo-2,5-bis(chloromethyl)thiophene precursor is highlighted by its successful reaction with a variety of other nucleophiles, as detailed in the table below.
| Product Name | Substituent at 2,5-positions | Yield (%) |
|---|---|---|
| 3,4-Dibromo-2,5-bis(thiocyanomethyl)thiophene | -CH₂SCN | 85 |
| 3,4-Dibromo-2,5-bis(hydroxymethyl)thiophene | -CH₂OH | 88 |
| 3,4-Dibromo-2,5-bis(bromomethyl)thiophene | -CH₂Br | 62 |
| 3,4-Dibromo-2,5-bis(acetoxymethyl)thiophene | -CH₂OAc | 67 |
| 3,4-Dibromo-2,5-bis(dimethylaminomethyl)thiophene | -CH₂N(CH₃)₂ | 40 |
| 3,4-Dibromo-2,5-bis(pyrrolidinomethyl)thiophene | -CH₂(NC₄H₈) | 86 |
The physical and chemical properties of the key precursor and the target compound are summarized in the following tables.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄Br₂Cl₂S |
| Appearance | Colorless needles |
| Melting Point | 66.5-67.5 °C |
| Property | Value |
|---|---|
| CAS Number | 24444-81-3 |
| Molecular Formula | C₆H₆Br₂S₃ |
| Molecular Weight | 334.11 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromo-2,5-bis(methylsulfanyl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2S3/c1-9-5-3(7)4(8)6(10-2)11-5/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOPEIOBSMFCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(S1)SC)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Dibromo 2,5 Bis Methylthio Thiophene and Its Key Precursors
Direct Synthetic Routes to 3,4-Dibromo-2,5-bis(methylthio)thiophene
Direct synthesis routes focus on introducing the necessary substituents onto a thiophene (B33073) scaffold that already contains either the methylthio or the bromo groups.
One of the most direct methods to synthesize this compound is through the electrophilic bromination of a 2,5-bis(methylthio)thiophene precursor. The methylthio (-SMe) groups are activating and ortho-, para-directing substituents on the thiophene ring. Consequently, they direct incoming electrophiles, such as bromine, to the vacant 3- and 4-positions.
A common and effective brominating agent for thiophenes is N-Bromosuccinimide (NBS). researchgate.nettcichemicals.com The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or a mixture of acetic acid and chloroform. tcichemicals.comjcu.edu.au The high regioselectivity is driven by the electronic properties of the methylthio groups, which stabilize the intermediate sigma complex for substitution at the adjacent positions. This approach ensures that the bromine atoms are introduced specifically at the desired 3 and 4 positions of the thiophene core. researchgate.net
Table 1: Representative Bromination Reaction
| Starting Material | Reagent | Solvent | Product |
|---|
An alternative strategy involves the use of organolithium chemistry, which allows for the precise introduction of the methylthio groups onto a pre-brominated thiophene ring. This method typically starts with tetrabromothiophene (B189479). Through a halogen-metal exchange reaction using a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), the bromine atoms at the more reactive α-positions (2 and 5) can be selectively replaced with lithium. jcu.edu.au
The resulting 3,4-dibromo-2,5-dilithiothiophene intermediate is a powerful nucleophile. Quenching this intermediate with an appropriate electrophile, such as dimethyl disulfide (CH₃SSCH₃), introduces the methylthio groups at the 2- and 5-positions to yield the final product, this compound. jcu.edu.au This method offers excellent regiochemical control, as the positions of substitution are determined by the initial placement of the bromine atoms that undergo the lithium-halogen exchange. mdpi.comgoogle.com
The target compound can also be synthesized via nucleophilic substitution on a suitably functionalized thiophene precursor. A key intermediate for this approach is 3,4-dibromo-2,5-bis(chloromethyl)thiophene. kyushu-u.ac.jp This starting material features reactive chloromethyl groups at the 2- and 5-positions.
The synthesis involves reacting 3,4-dibromo-2,5-bis(chloromethyl)thiophene with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe). In this Sₙ2 reaction, the thiomethoxide ion displaces the chloride ions, forming the two C-S bonds and affording this compound. The stability and reactivity of 3,4-dibromo-2,5-bis(chloromethyl)thiophene make it a versatile precursor for a variety of 2,5-disubstituted 3,4-dibromothiophenes. kyushu-u.ac.jp
Synthesis of Halogenated Thiophene Precursors Relevant to this compound
As mentioned, 3,4-dibromo-2,5-bis(chloromethyl)thiophene is a valuable and stable intermediate. kyushu-u.ac.jp Its synthesis is typically achieved from 3,4-dibromothiophene (B32776). The process involves a chloromethylation reaction, where 3,4-dibromothiophene is treated with formaldehyde (B43269) and hydrogen chloride. This reaction introduces the chloromethyl (-CH₂Cl) groups onto the reactive 2- and 5-positions of the thiophene ring. The starting material, 3,4-dibromothiophene, can be prepared in good yield by the selective dehalogenation of tetrabromothiophene using zinc dust in acetic acid. scispace.comgoogle.com
Table 2: Synthesis of Key Precursor 3,4-Dibromo-2,5-bis(chloromethyl)thiophene
| Step | Starting Material | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | Tetrabromothiophene | Zn, Acetic Acid | 3,4-Dibromothiophene | 68% scispace.com |
The regioselective introduction of methylthio groups is fundamental to synthesizing the target compound and related structures. The choice of method dictates which isomers are formed.
Two primary strategies ensure high regioselectivity:
Electrophilic Substitution Directed by Existing Groups : As detailed in section 2.1.1, if the methylthio groups are already present at the 2- and 5-positions, their activating and directing effects guide the incoming bromine atoms exclusively to the 3- and 4-positions. researchgate.net
Organometallic Intermediates : The use of thienyllithium derivatives, as described in section 2.1.2, provides an alternative and powerful method for regiocontrol. jcu.edu.au By starting with a polybrominated thiophene, specific bromine atoms can be selectively exchanged for lithium. The position of the resulting lithium-carbon bond then dictates the exact site where the methylthio group will be introduced upon reaction with dimethyl disulfide. This approach is particularly useful when direct electrophilic substitution would lead to a mixture of isomers or is otherwise unfeasible. google.com
Optimization of Reaction Conditions for Enhanced Yields and Purity
The synthesis of this compound, while not extensively detailed in publicly available literature, can be approached through multi-step synthetic pathways involving key precursors. The optimization of reaction conditions for these precursors is crucial for achieving high yields and purity of the final product. A plausible synthetic route involves the preparation of 3,4-dibromothiophene, followed by functionalization at the 2 and 5 positions. One key intermediate in the synthesis of various 2,5-disubstituted-3,4-dibromothiophenes is 3,4-dibromo-2,5-bis(chloromethyl)thiophene. kyushu-u.ac.jp The optimization of the nucleophilic substitution on this intermediate is paramount for the successful synthesis of the target compound.
A critical precursor, 3,4-dibromothiophene, can be synthesized in high yield from 2,3,4,5-tetrabromothiophene. google.com The optimization of this reaction involves a reduction system using zinc powder and acetic acid. google.com The process is typically carried out in an aqueous solvent, starting at room temperature for an initial period, followed by heating to reflux to drive the reaction to completion. google.com This method has been shown to produce 3,4-dibromothiophene with yields as high as 95% and purity of 99.98%. google.com
Further functionalization to achieve 2,5-disubstitution on the 3,4-dibromothiophene ring often proceeds via an intermediate such as 3,4-dibromo-2,5-bis(chloromethyl)thiophene. kyushu-u.ac.jp The subsequent nucleophilic substitution of the chloromethyl groups is a key step where optimization of reaction conditions directly impacts the yield and purity of the final product. kyushu-u.ac.jp Studies on the reaction of 3,4-dibromo-2,5-bis(chloromethyl)thiophene with various nucleophiles provide a framework for optimizing the synthesis of this compound. kyushu-u.ac.jp
Solvent System Effects
The choice of solvent is a critical parameter in the nucleophilic substitution reactions required for the synthesis of 2,5-disubstituted-3,4-dibromothiophenes. The solvent must be capable of dissolving the reactants and facilitating the interaction between the nucleophile and the substrate. The polarity and protic or aprotic nature of the solvent can significantly influence the reaction rate and yield.
In the synthesis of 3,4-dibromo-2,5-bis(thiocyanomethyl)thiophene, a structurally related compound, ethanol (B145695) is used as the solvent. kyushu-u.ac.jp Ethanol, being a polar protic solvent, is effective in dissolving the potassium thiocyanate (B1210189) reagent and the thiophene substrate. kyushu-u.ac.jp For the synthesis of this compound, a similar polar solvent would likely be effective. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) could also be considered, as they are known to accelerate the rates of SN2 reactions.
The effect of the solvent system on the synthesis of a key precursor, 3,4-dibromothiophene, from 2,3,4,5-tetrabromothiophene has also been investigated. In this reduction reaction, a mixture of acetic acid and water is used. google.com Water is used as a co-solvent with acetic acid, which acts as the reductant in the presence of zinc powder. google.com
| Precursor/Analogous Compound | Solvent System | Role of Solvent | Observed Yield |
|---|---|---|---|
| 3,4-dibromothiophene | Acetic Acid/Water | Reductant and co-solvent | Up to 95% google.com |
| 3,4-dibromo-2,5-bis(thiocyanomethyl)thiophene | Ethanol | Reactant solvent | 62% kyushu-u.ac.jp |
| 3,4-dibromo-2,5-bis(acetoxymethyl)thiophene | Glacial Acetic Acid | Reactant and solvent | 67% kyushu-u.ac.jp |
Catalyst and Reagent Selection
The selection of appropriate catalysts and reagents is fundamental to achieving high yields and purity. For the synthesis of the precursor 3,4-dibromothiophene, zinc powder is used as a catalyst in a reduction reaction with acetic acid. google.com The high activity of zinc powder allows the reaction to proceed efficiently. google.com
In the subsequent nucleophilic substitution step to form 2,5-disubstituted-3,4-dibromothiophenes, the choice of the nucleophilic reagent is dictated by the desired functional group. For the synthesis of this compound, a methylthiolate source such as sodium thiomethoxide (NaSMe) would be the reagent of choice. The purity and reactivity of the nucleophile are critical.
While the specific reaction of 3,4-dibromo-2,5-bis(chloromethyl)thiophene with a methylthiolate source is not detailed in the available literature, analogous reactions with other nucleophiles have been reported. For instance, the reaction with potassium thiocyanate (KSCN) yields 3,4-dibromo-2,5-bis(thiocyanomethyl)thiophene. kyushu-u.ac.jp The use of potassium acetate (B1210297) in glacial acetic acid leads to the formation of 3,4-dibromo-2,5-bis(acetoxymethyl)thiophene. kyushu-u.ac.jp These examples suggest that a salt of the desired nucleophile is an effective reagent.
| Target Compound/Precursor | Key Reagent(s) | Catalyst | Yield |
|---|---|---|---|
| 3,4-dibromothiophene | Acetic Acid | Zinc Powder | Up to 95% google.com |
| 3,4-dibromo-2,5-bis(thiocyanomethyl)thiophene | Potassium Thiocyanate (KSCN) | None | 62% kyushu-u.ac.jp |
| 3,4-dibromo-2,5-bis(acetoxymethyl)thiophene | Potassium Acetate | None | 67% kyushu-u.ac.jp |
| 3,4-dibromo-2,5-bis(hydroxymethyl)thiophene | Water | None (hydrolysis) | 90% (from 3,4-dibromo-2,5-bis(chloromethyl)thiophene) kyushu-u.ac.jp |
Temperature and Time Profile Optimization
The optimization of temperature and reaction time is a critical aspect of maximizing yield and purity while minimizing the formation of byproducts. For the synthesis of the 3,4-dibromothiophene precursor, the reaction is initiated at room temperature for 2 hours, followed by refluxing at 55-70°C for 2-4 hours. google.com This two-stage temperature profile allows for controlled initiation of the reaction followed by completion at a higher temperature. google.com
In the nucleophilic substitution reactions of 3,4-dibromo-2,5-bis(chloromethyl)thiophene, the temperature and reaction time are tailored to the specific nucleophile. For the synthesis of the thiocyanomethyl analog, the reaction is heated at 50-60°C for 2 hours. kyushu-u.ac.jp The reaction to form the acetoxymethyl derivative requires more forcing conditions, with heating under reflux for 8 hours. kyushu-u.ac.jp
For the proposed synthesis of this compound, a systematic study of the temperature and reaction time would be necessary. This would likely involve monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal conditions for complete conversion of the starting material and minimal degradation or side-product formation.
| Reaction | Temperature Profile | Reaction Time | Resulting Yield |
|---|---|---|---|
| Synthesis of 3,4-dibromothiophene | Room temperature, then 55-70°C (reflux) | 2 hours at RT, 2-4 hours at reflux google.com | Up to 95% google.com |
| Synthesis of 3,4-dibromo-2,5-bis(thiocyanomethyl)thiophene | 50-60°C | 2 hours kyushu-u.ac.jp | 62% kyushu-u.ac.jp |
| Synthesis of 3,4-dibromo-2,5-bis(acetoxymethyl)thiophene | Reflux | 8 hours kyushu-u.ac.jp | 67% kyushu-u.ac.jp |
Reaction Chemistry and Derivatization Strategies Utilizing 3,4 Dibromo 2,5 Bis Methylthio Thiophene
Nucleophilic Substitution Reactions at the 2,5-Positions of the Thiophene (B33073) Ring System
Nucleophilic aromatic substitution (SNAr) on thiophene rings is a well-established method for the introduction of various functional groups. nih.govedurev.in The feasibility of these reactions is highly dependent on the nature of the leaving group and the presence of activating electron-withdrawing groups on the thiophene ring. nih.govwikipedia.org In the case of 3,4-Dibromo-2,5-bis(methylthio)thiophene, the bromine atoms at the 3 and 4-positions act as electron-withdrawing groups, which can facilitate nucleophilic attack at the adjacent 2 and 5-positions. The methylthio group (CH₃S-) can potentially serve as a leaving group in such reactions.
The reaction of substituted thiophenes with amine nucleophiles is a common strategy for the synthesis of aminothiophenes. thieme-connect.com While direct experimental data on the reaction of this compound with amine nucleophiles is not extensively documented in the reviewed literature, the general principles of SNAr on thiophenes suggest that such reactions are plausible.
The proposed reaction would involve the attack of a primary or secondary amine at the 2- or 5-position of the thiophene ring, leading to the displacement of a methylthio group as methanethiolate. The presence of two bromine atoms on the ring is expected to activate the ring towards nucleophilic attack. The reaction would likely proceed through a Meisenheimer-like intermediate, a common feature of SNAr mechanisms. nih.govwikipedia.org The regioselectivity of the substitution, particularly whether mono- or di-substitution occurs, would likely be controllable by adjusting the reaction conditions, such as the stoichiometry of the amine and the reaction temperature.
Table 1: Plausible Products from Reactions with Amine Nucleophiles
| Amine Nucleophile | Plausible Product(s) |
|---|---|
| Ammonia | 2-Amino-3,4-dibromo-5-(methylthio)thiophene and/or 2,5-Diamino-3,4-dibromothiophene |
| Primary Amine (R-NH₂) | 2-(Alkylamino)-3,4-dibromo-5-(methylthio)thiophene and/or 2,5-bis(Alkylamino)-3,4-dibromothiophene |
It is important to note that the leaving group ability of the methylthio group is generally considered to be moderate. The success of these reactions would depend on the nucleophilicity of the amine and the reaction conditions employed to overcome the activation barrier for the displacement of the methylthio group.
The introduction of hydroxymethyl (-CH₂OH) and acetoxymethyl (-CH₂OAc) groups at the 2,5-positions via nucleophilic substitution would represent a valuable functionalization of the this compound core. However, direct hydroxymethylation or acetoxymethylation through the displacement of the methylthio groups by nucleophiles like hydroxide (B78521) or acetate (B1210297) is generally challenging under standard SNAr conditions due to the poor nucleophilicity of these reagents.
Alternative strategies would likely be required to achieve these transformations. For instance, a two-step process could be envisioned where the methylthio groups are first converted into a more reactive leaving group. Another possibility involves the initial conversion of the methylthio groups into organometallic species, followed by reaction with an appropriate electrophile like formaldehyde (B43269) (for hydroxymethylation) or a related reagent.
Beyond amines, other heteroatom nucleophiles could potentially be employed to displace the methylthio groups. Thiolates (RS⁻) could react to form new thioether linkages, while alkoxides (RO⁻) could introduce alkoxy groups. The success of these reactions would again be contingent on the nucleophilicity of the attacking species and the reaction conditions. The general reactivity trend for nucleophiles in SNAr reactions would be expected to be followed, with softer, more polarizable nucleophiles often being more effective.
Palladium-Catalyzed Cross-Coupling Reactions at Bromine Positions
The bromine atoms at the 3,4-positions of this compound are ideal handles for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of complex organic molecules. nih.govwikipedia.org
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, is a highly versatile and widely used method for the formation of biaryl and heteroaryl structures. nih.govresearchgate.net In the context of this compound, a double Suzuki-Miyaura coupling could be employed to introduce two aryl or heteroaryl groups at the 3 and 4-positions.
The reaction would typically involve a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. A variety of aryl and heteroaryl boronic acids or their esters can be used as coupling partners. The reaction conditions can often be tuned to achieve either mono- or di-arylation, providing access to a range of symmetrically and unsymmetrically substituted thiophenes. nih.govnih.gov
Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions
| Boronic Acid/Ester | Catalyst/Ligand | Base | Plausible Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3,4-Diphenyl-2,5-bis(methylthio)thiophene |
| 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 3,4-Di(p-tolyl)-2,5-bis(methylthio)thiophene |
The electronic and steric properties of the boronic acid and the choice of catalyst, ligand, and base can influence the efficiency and selectivity of the coupling reaction. researchgate.netnih.gov
The Stille coupling reaction, which utilizes organotin reagents, is another powerful method for the formation of C-C bonds. wikipedia.orgrsc.org Similar to the Suzuki-Miyaura reaction, a double Stille coupling could be performed on this compound to introduce various organic fragments. The reaction typically employs a palladium catalyst and can tolerate a wide range of functional groups. wikipedia.org
Other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Negishi couplings, could also be applied to the 3,4-dibromo positions, further expanding the synthetic possibilities. For example, the Sonogashira coupling would allow for the introduction of alkyne functionalities, while the Heck reaction would enable the formation of C-C bonds with alkenes. The choice of a specific cross-coupling protocol would depend on the desired final product and the availability of the corresponding organometallic reagent.
Regioselectivity and Scope of Cross-Coupling with Thiophene Substrates
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nih.gov In the case of dibrominated thiophenes, the regioselectivity of the reaction—whether the first and second couplings occur at specific positions—is a critical consideration. Studies on structurally similar molecules, such as 2,5-dibromo-3-alkylthiophenes, have shown that selective mono- or diarylation can be achieved by carefully controlling reaction conditions. nih.govresearchgate.net
The regioselectivity in the cross-coupling of dibromoheterocycles is influenced by the electronic and steric environment of the carbon-bromine bonds. In many functionalized dibromothiophenes, the oxidative addition of the palladium catalyst occurs more readily at the C-Br bond adjacent to the sulfur atom. rsc.org For this compound, the two bromine atoms are in electronically similar environments, which may lead to challenges in achieving high regioselectivity for mono-functionalization without the influence of other steric or electronic factors.
The scope of the cross-coupling reaction is broad, allowing for the introduction of various aryl and heteroaryl substituents. The choice of catalyst, base, solvent, and the electronic properties of the boronic acid coupling partner all play a role in the reaction's success and yield. nih.govnih.gov For instance, higher yields in Suzuki reactions are often achieved when using potassium phosphate (B84403) (K₃PO₄) as the base and Pd(PPh₃)₄ as the catalyst. nih.govnih.gov
Table 1: Illustrative Conditions for Suzuki Cross-Coupling of Dibromothiophene Derivatives (Based on reactions with 2,5-dibromo-3-alkylthiophenes as model substrates)
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids (1 equiv.) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Aryl-2-bromo-3-hexylthiophene | Moderate to good | nih.gov |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids (2.5 equiv.) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2,5-Diaryl-3-hexylthiophene | Reasonable | nih.gov |
| 2,5-Dibromothiophene | 4-Cyanophenylboronic acid (2.2 equiv.) | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME | 4,4'-Thiene-2,5-diyldibenzonitrile | Not specified | nih.gov |
Organometallic Transformations for Further Functionalization
Beyond palladium-catalyzed reactions, organometallic transformations provide alternative pathways for functionalizing the C-Br bonds of this compound. These methods typically involve the formation of an organolithium or Grignard reagent, which can then be reacted with a wide range of electrophiles.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The DMG, typically a Lewis basic functional group, coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. baranlab.org The methylthio (SMe) group is known to act as a directing group in the lithiation of thiophenes. documentsdelivered.com
In this compound, the methylthio groups are positioned at C2 and C5. In principle, they could direct lithiation to the bromine-bearing C3 and C4 positions. However, a significant competing reaction is lithium-halogen exchange, which is often much faster than deprotonation when aryl bromides are treated with alkyllithium reagents like n-butyllithium. uwindsor.cajcu.edu.au Therefore, treating the title compound with n-BuLi would likely result in the formation of a thienyllithium intermediate at either the 3- or 4-position via bromine-lithium exchange. This highly reactive intermediate can then be "quenched" by adding an electrophile to introduce a new functional group.
This two-step sequence of lithium-halogen exchange followed by electrophilic quenching effectively replaces a bromine atom with a new substituent, providing a versatile route for functionalization.
Table 2: Potential Functionalization via Lithiation and Electrophilic Quench
| Electrophile | Reagent Example | Resulting Functional Group |
| Carbon dioxide | CO₂ | Carboxylic acid (-COOH) |
| Aldehydes/Ketones | (CH₃)₂CO | Tertiary alcohol (-C(OH)(CH₃)₂) |
| Alkyl halides | CH₃I | Methyl group (-CH₃) |
| Disulfides | (CH₃S)₂ | Methylthio group (-SCH₃) |
| Borates | B(OCH₃)₃ | Boronic ester (-B(OR)₂) |
| Isocyanates | PhNCO | Amide (-CONHPh) |
The presence of two bromine atoms on the thiophene core allows for the synthesis of polyfunctionalized molecules and the construction of oligomers and polymers. d-nb.info By employing sequential or orthogonal reaction strategies, different functional groups can be introduced at the 3- and 4-positions.
For example, a stepwise approach could involve:
Selective Mono-functionalization: Performing a Suzuki coupling under conditions that favor mono-arylation, or using one equivalent of an organolithium reagent to achieve mono-lithium-halogen exchange, followed by an electrophilic quench.
Second Functionalization: The remaining C-Br bond on the mono-substituted intermediate can then be subjected to a different cross-coupling reaction or another round of metalation-quenching to introduce a second, distinct functional group.
This compound also serves as a valuable building block for conjugated oligomers. d-nb.infoossila.com A double Suzuki or Stille cross-coupling reaction with a bifunctional coupling partner, such as a diboronic acid or distannane of another aromatic unit, can be used to synthesize well-defined thiophene-containing oligomers. jcu.edu.auresearchgate.net Such materials are of significant interest in the field of organic electronics. d-nb.info
Electrophilic Substitution Reactions on the Thiophene Nucleus
Electrophilic substitution is a fundamental reaction for aromatic compounds, including thiophenes. jcu.edu.au However, the reactivity and regioselectivity are heavily influenced by the existing substituents on the ring.
The thiophene nucleus of this compound is fully substituted, meaning there are no hydrogen atoms directly attached to the ring carbons. Consequently, further electrophilic halogenation (e.g., bromination or chlorination) on the thiophene ring is not possible without displacing one of the existing groups (ipso-substitution), which is a less common and more forcing reaction pathway.
Instead, the synthesis of the title compound itself relies on controlled halogenation of a suitable precursor. The synthesis would likely start with 2,5-bis(methylthio)thiophene. The methylthio groups are activating and direct electrophiles to the 3- and 4-positions. A controlled reaction with a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in an appropriate solvent would lead to the desired 3,4-dibrominated product. The synthesis of related compounds, such as 3,4-dibromo-2,5-bis(chloromethyl)thiophene, has been achieved through electrophilic substitution on a 3,4-dibromothiophene (B32776) precursor, demonstrating the utility of this approach in building up functionality on the thiophene core. kyushu-u.ac.jp
Table 3: Common Halogenating Agents for Thiophene Derivatives
| Halogenating Agent | Abbreviation | Typical Use | Reference |
| N-Bromosuccinimide | NBS | Selective bromination of activated rings | jcu.edu.au |
| N-Chlorosuccinimide | NCS | Selective chlorination | jcu.edu.au |
| N-Iodosuccinimide | NIS | Selective iodination | jcu.edu.au |
| Bromine | Br₂ | Bromination, can be less selective | jcu.edu.au |
| Sulfuryl chloride | SO₂Cl₂ | Chlorination | jcu.edu.au |
Advanced Spectroscopic and Structural Characterization of 3,4 Dibromo 2,5 Bis Methylthio Thiophene and Its Synthesized Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a cornerstone in the structural analysis of 3,4-Dibromo-2,5-bis(methylthio)thiophene and its derivatives, offering unparalleled insight into the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides critical information about the chemical environment of protons within a molecule. For derivatives of this compound, the chemical shifts of the methylthio protons are of particular interest. In a related compound, 3,5-dibromo-2-methylthiophene, the methyl protons appear as a singlet at approximately 2.34 ppm. rsc.org For derivatives where the methylthio group is attached to a phenyl ring which is then connected to the thiophene (B33073) core, such as in 3-bromo-2-methyl-5-(4-(methylthio)phenyl)thiophene, the methyl protons of the thioanisole (B89551) moiety exhibit a singlet at around 2.46 ppm. rsc.org These characteristic chemical shifts are instrumental in confirming the presence and electronic environment of the methylthio groups.
¹H NMR Data for Selected Dibromothiophene Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 3,5-Dibromo-2-methylthiophene rsc.org | CDCl₃ | 2.34 | s | -CH₃ |
| 6.86 | s | thiophene-H | ||
| 3-Bromo-2-methyl-5-(4-(methylthio)phenyl)thiophene rsc.org | CDCl₃ | 2.46 | s | -SCH₃ |
| 7.00 - 6.98 | d | aromatic-H | ||
| 7.59 - 7.56 | d | aromatic-H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. In the analysis of this compound derivatives, the chemical shifts of the carbon atoms in the thiophene ring and the methylthio groups are diagnostic. For instance, in 4-iodothioanisole, a precursor for some derivatives, the methyl carbon of the thioether appears at approximately 15.86 ppm. rsc.org The carbon atoms of the thiophene ring in related dibrominated structures are typically observed in the range of 110-145 ppm, with the bromine substitution influencing the precise chemical shifts.
¹³C NMR Data for Selected Thiophene Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 4-Iodothioanisole rsc.org | CDCl₃ | 15.86 | -SCH₃ |
| 89.36 | C-I | ||
| 128.46 | aromatic-CH | ||
| 137.80 | aromatic-CH | ||
| 138.80 | aromatic-C | ||
| 2-Bromo-3-hexyl-5-phenylthiophene researchgate.net | CDCl₃ + CD₃OD | 14.23, 22.94, 29.01, 31.98, 27.50, 31.11 | hexyl chain |
| 110.10, 125.72, 126.80, 129.70, 130.87, 131.90, 141.43, 142.10 | thiophene and phenyl carbons |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While specific 2D NMR data for this compound is not detailed in the provided context, the application of these techniques is crucial for unambiguous structural assignment of its derivatives.
COSY (Correlation Spectroscopy) would be employed to establish proton-proton coupling networks. For instance, in more complex derivatives with alkyl chains, COSY spectra would reveal the connectivity between adjacent methylene (B1212753) and methyl groups.
HSQC (Heteronuclear Single Quantum Coherence) is used to correlate directly bonded proton and carbon atoms. This would definitively assign the ¹³C signals for the methyl groups of the methylthio moieties by correlating them with their corresponding ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique would be invaluable in confirming the connectivity between the methylthio groups and the thiophene ring by observing correlations between the methyl protons and the C2/C5 carbons of the thiophene.
Mass Spectrometry (MS) for Molecular Information and Fragmentation Pathways
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound and its derivatives, as well as for gaining insights into their fragmentation patterns.
Electron Ionization Mass Spectrometry (EIMS) for Molecular Weight and Isotope Patterns
EIMS is a hard ionization technique that provides a fingerprint-like fragmentation pattern and the molecular ion peak. A key feature in the mass spectrum of this compound and its derivatives is the characteristic isotopic pattern of bromine. The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) in approximately a 1:1 natural abundance leads to a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion, with relative intensities of approximately 1:2:1. This pattern is a clear indicator of the presence of two bromine atoms in the molecule or its fragments. For example, in the mass spectrum of 2,5-dibromo-3-methylthiophene, the molecular ion peak would exhibit this characteristic pattern. nist.gov
EIMS Data for a Related Dibromothiophene Derivative
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| 2,5-Dibromo-3-methylthiophene nist.gov | C₅H₄Br₂S | 255.96 | [M]⁺, [M-Br]⁺, [M-CH₃]⁺ |
| 2-Bromo-3-hexyl-5-phenylthiophene researchgate.net | C₁₇H₂₁BrS | 337.32 | 337.32 [M]⁺, 257.42 [M-Br]⁺, 172.42 [M-C₆H₁₃]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For 3,4-Dibromo-2,5-bis(4-methoxyphenyl)thiophene, a related compound, the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula, C₁₈H₁₄Br₂O₂S. nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, providing an additional layer of certainty in structural characterization. The high-resolution mass spectrum of 4,7-bis(dodecylthio)- chemicalbook.comresearchgate.netkyushu-u.ac.jpthiadiazolo[3,4-c]pyridine was measured using electrospray ionization (ESI), demonstrating the application of this technique in characterizing sulfur-containing heterocyclic compounds. researchgate.net
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of this compound would be analyzed to identify the characteristic vibrational frequencies of its functional groups. The analysis would focus on identifying key peaks corresponding to C-Br stretching, C-S stretching within the thiophene ring and the methylthio groups, C-C stretching of the aromatic ring, and C-H vibrations of the methyl groups. The data would be presented in a table, correlating the experimental wavenumber (cm⁻¹) with the specific vibrational mode and functional group. This analysis would confirm the presence of the key structural components of the molecule. For comparison, general vibrational modes for substituted thiophenes include C=C stretching in the 1400-1600 cm⁻¹ region and C-S stretching modes often observed between 600-900 cm⁻¹. jetir.orgresearchgate.netresearchgate.net
Electronic Spectroscopy for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution and Thin Films
UV-Vis spectroscopy would be employed to investigate the electronic transitions within the molecule, providing insight into its conjugation system. The absorption maxima (λmax) would be determined from spectra recorded in both a suitable solvent and as a thin film. These values would likely correspond to π-π* transitions characteristic of the conjugated thiophene ring. The influence of the bromine and methylthio substituents on the energy of these transitions would be discussed. A comparison of the solution and solid-state (thin film) spectra could reveal information about intermolecular interactions and aggregation effects. researchgate.netresearchgate.net
X-ray Diffraction Analysis for Solid-State Structural Insights
Single Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions
A single-crystal X-ray diffraction study would provide the most precise structural information. This analysis would yield accurate bond lengths, bond angles, and torsion angles, defining the exact three-dimensional geometry of the molecule. Furthermore, it would reveal the packing arrangement of molecules in the crystal lattice, detailing any significant intermolecular interactions such as halogen bonding (Br···S, Br···Br), chalcogen bonding (S···S), or π-π stacking. Such interactions are crucial in understanding the solid-state properties of thiophene-based materials. rsc.orgnih.govresearchgate.netmdpi.comnih.gov A table summarizing key crystallographic data (crystal system, space group, unit cell dimensions, and selected bond lengths/angles) would be included.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) would be used to characterize the crystalline nature of a bulk sample of this compound. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), would serve as a unique fingerprint for the crystalline phase of the compound. This technique is essential for confirming the phase purity of a synthesized batch and for identifying any potential polymorphism (the existence of multiple crystal structures for the same compound).
Without access to specific experimental data from research focused on this compound, any further elaboration would be speculative and fall outside the scope of scientifically accurate reporting.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States in Derived Materials
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. For materials synthesized from this compound, XPS provides critical insights into the surface chemistry, confirming the presence of constituent elements and elucidating their bonding environments. This is particularly valuable for characterizing thin films and polymers derived from this monomer, where surface properties govern device performance.
The analysis of materials derived from this compound is expected to reveal the presence of carbon, sulfur, and bromine, along with any other elements introduced during synthesis or subsequent modification. High-resolution XPS spectra of the core levels of these elements—C 1s, S 2p, and Br 3d—allow for a detailed investigation of the chemical states.
Detailed Research Findings:
Sulfur (S 2p) Spectrum: The S 2p region is particularly informative for thiophene-based materials. The spectrum is expected to show a doublet, S 2p3/2 and S 2p1/2, due to spin-orbit coupling. For polymers derived from this compound, two distinct sulfur environments are present: the sulfur atom within the thiophene ring and the sulfur atoms in the methylthio (-SCH3) substituent groups.
Thiophenic Sulfur: The binding energy for sulfur in a thiophene ring typically appears around 164 eV. nih.gov Specifically, the S 2p3/2 and S 2p1/2 peaks for thiophene-type sulfur are observed at approximately 163.9 eV and 165.2 eV, respectively. researchgate.net
Methylthio Sulfur: The sulfur in the methylthio groups is expected to have a slightly different binding energy due to its distinct chemical environment.
Oxidized Sulfur: Additional peaks at higher binding energies, typically in the range of 167-169 eV, can be attributed to the partial oxidation of sulfur atoms in the thiophene ring, forming sulfoxides or sulfones. researchgate.net
Bromine (Br 3d) Spectrum: The presence and chemical state of bromine are crucial for understanding polymerization mechanisms, which often involve the cleavage of C-Br bonds.
The Br 3d peak also consists of a spin-orbit doublet (Br 3d5/2 and Br 3d3/2). thermofisher.com
The binding energy for bromine covalently bonded to a carbon atom in a thiophene ring is expected in the range of 72 to 76 eV. nih.gov The specific binding energy can be influenced by the proximity of other atoms, such as the thiophenic sulfur. nih.gov
Monitoring the intensity of the Br 3d signal can confirm the success of dehalogenation steps during polymerization or indicate the presence of bromine-terminated polymer chains. It is noted that some bromine-containing polymers may degrade under prolonged exposure to X-rays. thermofisher.com
Carbon (C 1s) Spectrum: The high-resolution C 1s spectrum can be deconvoluted to identify the different carbon environments within the derived material.
C-C/C-H Bonds: The primary peak, typically centered around 284.5-285.0 eV, corresponds to adventitious carbon and the carbon atoms in the thiophene ring that are bonded to other carbons and hydrogens. researchgate.net
C-S Bonds: Carbon atoms directly bonded to sulfur atoms in both the thiophene ring and the methylthio groups will exhibit a chemical shift to a higher binding energy, typically around 285.5-286.5 eV.
C-Br Bonds: The carbon atoms bonded to bromine will also show a peak at a higher binding energy than the main C-C/C-H peak, reflecting the electronegativity of the bromine atom.
The quantitative analysis of these peaks allows for the determination of the surface elemental ratios, providing valuable data on the stoichiometry of the synthesized material.
Below is an interactive table summarizing the expected binding energies for the core elements in materials derived from this compound, based on data from related compounds.
Table 1: Expected XPS Binding Energies for Derived Materials
| Element | Core Level | Chemical State | Expected Binding Energy (eV) |
| Sulfur | S 2p3/2 | Thiophenic (-C-S-C-) | ~163.9 - 164.2 researchgate.net |
| Sulfur | S 2p1/2 | Thiophenic (-C-S-C-) | ~165.2 - 165.5 researchgate.net |
| Sulfur | S 2p | Methylthio (-S-CH3) | ~163.0 - 164.0 |
| Sulfur | S 2p | Oxidized Sulfur (S=O, SO2) | ~167.0 - 169.0 researchgate.net |
| Bromine | Br 3d5/2 | C-Br | ~68.0 - 76.0 nih.gov |
| Carbon | C 1s | C-C, C-H | ~284.5 - 285.0 researchgate.net |
| Carbon | C 1s | C-S | ~285.5 - 286.5 |
| Carbon | C 1s | C-Br | ~286.0 - 287.0 |
Computational Chemistry and Theoretical Studies on 3,4 Dibromo 2,5 Bis Methylthio Thiophene and Its Analogs
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it well-suited for the analysis of medium-sized organic compounds like 3,4-Dibromo-2,5-bis(methylthio)thiophene.
Geometry Optimization and Conformational Analysis for Minimum Energy Structures
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This is crucial as the molecular geometry dictates many of its chemical and physical properties.
DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are employed to achieve this. The planarity of the thiophene (B33073) ring is a key feature, and the orientation of the methylthio (-SCH3) groups relative to the ring is of particular interest. These groups can rotate around the C-S bond, leading to different conformers. A conformational analysis would be performed to identify the global minimum energy structure, which is the most stable arrangement of the molecule. The nearly planar structure of the thiophene ring is generally favored as it enhances aromaticity. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Distributions, and Gaps)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. mdpi.com
For thiophene derivatives, the HOMO is typically a π-orbital delocalized over the thiophene ring and the sulfur atoms of the methylthio groups. The LUMO is also a π*-orbital, with significant contributions from the thiophene ring. The presence of electron-donating methylthio groups would be expected to raise the HOMO energy level, while the electron-withdrawing bromine atoms would lower both HOMO and LUMO energies. A smaller HOMO-LUMO gap generally implies higher reactivity and potential for charge transfer, which is a desirable characteristic for organic electronic materials. sid.ir DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.
| Parameter | Description | Expected Trend for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ionization potential. | Relatively high due to the electron-donating methylthio groups, but lowered by the bromine atoms. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. | Lowered by the electron-withdrawing bromine atoms. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic transition energy. | Expected to be in a range suitable for organic semiconductors, influenced by the competing effects of the substituents. |
Molecular Electrostatic Potential Mapping for Reactivity Site Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.
For this compound, the MEP map would likely show negative potential around the sulfur atoms of the thiophene ring and the methylthio groups due to the presence of lone pairs of electrons. The bromine atoms, despite being electronegative, can exhibit a region of positive potential on their outer surface, known as a "sigma-hole," which can lead to halogen bonding. The hydrogen atoms of the methyl groups would exhibit positive potential. This information is crucial for understanding how the molecule will interact with other chemical species.
Quantum Chemical Calculations for Prediction of Electronic Transitions and Spectroscopic Signatures
Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption spectra of molecules. By calculating the energies of excited states, it is possible to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, the electronic transitions are expected to be of the π → π* type, primarily involving the promotion of an electron from the HOMO to the LUMO. The calculated absorption spectrum can be compared with experimental UV-Vis spectra to validate the computational methodology. These calculations can also provide insights into the nature of the excited states, such as whether they have charge-transfer character.
Theoretical Exploration of Electronic and Optical Behavior, including Non-Linear Optical Properties
Thiophene derivatives are known for their interesting electronic and optical properties, including non-linear optical (NLO) behavior. NLO materials have applications in technologies such as optical switching and frequency conversion. Computational methods can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.
Theoretical studies on similar thiophene-based molecules have shown that the presence of donor and acceptor groups can enhance NLO properties. In this compound, the methylthio groups act as electron donors and the bromine atoms as weak electron acceptors, creating a push-pull system that could lead to a significant NLO response. nih.gov Quantum chemical calculations can quantify the hyperpolarizability and provide a theoretical basis for the design of new NLO materials based on this thiophene scaffold.
| NLO Property | Description | Relevance to this compound |
|---|---|---|
| Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | Influences the refractive index and is a fundamental electronic property. |
| First Hyperpolarizability (β) | A measure of the second-order NLO response, responsible for effects like second-harmonic generation. | The donor-acceptor nature of the substituents suggests the potential for a non-zero β value. |
| Second Hyperpolarizability (γ) | A measure of the third-order NLO response, related to phenomena such as third-harmonic generation and two-photon absorption. | Extended π-conjugation in the thiophene ring can contribute to a significant γ value. |
Investigation of Intermolecular Interactions and Self-Assembly in the Solid State (e.g., Halogen Bonding, π-π Stacking)
In the solid state, the properties of a material are not only determined by the characteristics of individual molecules but also by how they pack together. Intermolecular interactions play a crucial role in directing the self-assembly of molecules into well-defined crystal structures. For this compound, several types of non-covalent interactions are expected to be significant.
Halogen bonding is a directional interaction between a halogen atom (in this case, bromine) and a Lewis base. The positive sigma-hole on the bromine atom can interact with electron-rich regions of neighboring molecules, such as the sulfur atoms or the π-system of the thiophene ring. researchgate.net
π-π stacking is another important interaction where the π-orbitals of adjacent thiophene rings overlap. This type of interaction is crucial for charge transport in organic electronic devices. The efficiency of π-π stacking is influenced by the substituents on the thiophene ring, which can cause steric hindrance. researchgate.net
Computational methods can be used to model these intermolecular interactions and predict the crystal packing of the molecule. By analyzing the interaction energies and geometries of molecular dimers and clusters, it is possible to understand the forces driving the self-assembly process. This knowledge is vital for crystal engineering and the design of materials with desired solid-state properties.
Reaction Pathway Analysis and Transition State Calculations for Derivatization Processes
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex mechanisms of chemical reactions, including the derivatization of halogenated thiophenes. While direct computational studies on the reaction pathways of this compound are not extensively documented in the literature, a robust understanding can be constructed by analyzing theoretical investigations of analogous bromothiophene compounds undergoing similar transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Stille reactions.
These computational studies typically focus on mapping the potential energy surface (PES) of the reaction. This involves calculating the energies of reactants, intermediates, transition states, and products, thereby revealing the most energetically favorable reaction pathway. The key steps in these catalytic cycles—oxidative addition, transmetalation, and reductive elimination—are meticulously analyzed to identify the rate-determining step and understand how catalyst, substrates, and ligands influence reaction efficiency and selectivity.
For brominated thiophenes, the initial step in a cross-coupling cycle is the oxidative addition of the C-Br bond to a low-valent palladium(0) complex. Theoretical studies on compounds like 3,4-dibromo-2,5-dichlorothiophene (B1310887) have shown that the C-Br bond is significantly more reactive than the C-Cl bond due to its lower bond energy, making it the preferential site for oxidative addition. mdpi.com It is computationally predictable that in this compound, the palladium catalyst will selectively interact with the C-Br bonds at the 3- and 4-positions.
The subsequent transmetalation step, where an organic group is transferred from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organostannane in Stille coupling) to the palladium center, is often the rate-determining step. rsc.org Transition state calculations for this phase are crucial. They model the geometry and energy of the fleeting molecular arrangement as the new C-C bond begins to form. For thiophene derivatives, the electronic nature of the substituents can significantly influence the energy barrier of this transition state. The electron-donating nature of the methylthio (-SMe) groups in this compound would likely increase the electron density on the thiophene ring, which could, in turn, affect the energetics of the transmetalation and subsequent reductive elimination steps.
DFT calculations on the Suzuki coupling of 2,5-dibromo-3-methylthiophene, for instance, have been used to explore the structural and electronic properties of the resulting coupled products, providing insight into how different arylboronic acids affect the molecule's frontier molecular orbitals (HOMO-LUMO gap), which is an outcome of the reaction pathway. nih.govresearchgate.net
A generalized reaction coordinate diagram for a Suzuki coupling reaction, based on theoretical studies of similar bromothiophenes, illustrates the energetic landscape of the process.
Table 1: Illustrative Energy Profile for a Generic Suzuki Coupling Reaction Step
| Step | Description | Relative Energy (kcal/mol) |
| A | Reactants (Bromothiophene + Pd(0)L₂) | 0 |
| TS1 | Oxidative Addition Transition State | +10 to +15 |
| B | Oxidative Addition Intermediate | -5 to -10 |
| TS2 | Transmetalation Transition State | +15 to +25 |
| C | Transmetalation Intermediate | +5 to +10 |
| TS3 | Reductive Elimination Transition State | +10 to +20 |
| D | Products (Coupled Thiophene + Pd(0)L₂) | -15 to -30 |
Note: These values are generalized from computational studies on palladium-catalyzed cross-coupling reactions and serve as an illustrative example. Actual values would require specific DFT calculations for this compound.
Transition state calculations also provide geometric details, such as bond lengths and angles, at the peak of the energy barrier. For the oxidative addition step, the calculation would model the breaking of the C-Br bond and the formation of new C-Pd and Pd-Br bonds.
Table 2: Calculated Key Parameters for a Hypothetical Oxidative Addition Transition State
| Parameter | Description | Typical Calculated Value |
| d(C-Br) | Length of the breaking Carbon-Bromine bond | ~2.4 - 2.8 Å (Elongated from ground state) |
| d(C-Pd) | Length of the forming Carbon-Palladium bond | ~2.2 - 2.5 Å |
| d(Pd-Br) | Length of the forming Palladium-Bromine bond | ~2.5 - 2.8 Å |
| ∠(C-Pd-Br) | Angle of the forming three-membered ring | ~45 - 55° |
By analyzing these parameters for analogous systems, researchers can predict the reactivity of this compound in derivatization reactions. The computational analysis of reaction pathways and transition states provides indispensable, atomistic-level insights that guide the rational design of synthetic routes and the optimization of reaction conditions for creating novel thiophene-based materials.
The Versatile Role of this compound in Advanced Materials Chemistry
The chemical compound this compound is a specialized thiophene derivative that serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure, featuring bromine atoms at the 3 and 4 positions and methylthio groups at the 2 and 5 positions, makes it a strategic precursor for creating advanced materials with tailored electronic and structural properties. This article explores its applications in the development of π-conjugated polymers and fused-ring systems for use in electronics and supramolecular chemistry.
Future Research Directions and Unexplored Academic Avenues
Development of Novel and Sustainable Synthetic Routes
The advancement of applications for 3,4-Dibromo-2,5-bis(methylthio)thiophene is contingent upon the development of efficient and environmentally benign synthetic methodologies. Current approaches to similar poly-substituted thiophenes often rely on multi-step sequences involving harsh reagents, significant waste production, and high energy consumption. Future research should prioritize the creation of sustainable synthetic pathways.
Key areas for exploration include:
Bio-Based Precursors: Investigation into the use of biomass-derived feedstocks, such as methyl levulinate or cellulose, to construct the initial thiophene (B33073) ring could significantly reduce the carbon footprint of the synthesis. citedrive.comnih.gov The subsequent functionalization would represent a major step towards "green" production of this valuable intermediate. researchgate.netmdpi.com
Catalytic C-H Functionalization: Rather than pre-functionalizing the thiophene ring, direct C-H activation and subsequent bromination and thiomethylation of a thiophene core could offer a more atom-economical route. This would bypass the need for protecting groups and reduce the number of synthetic steps.
Photocatalytic and Electrocatalytic Methods: Exploring light- or electricity-driven reactions for bromination and the introduction of methylthio groups could provide milder reaction conditions, reduce the need for chemical oxidants or reductants, and enhance selectivity.
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| Bio-based Synthesis | Reduced fossil fuel dependency, lower carbon footprint. | Green Chemistry, Renewable Feedstocks citedrive.comnih.gov |
| C-H Functionalization | High atom economy, fewer synthetic steps. | Organometallic Catalysis |
| Photocatalysis | Mild conditions, high selectivity, sustainable energy source. | Organic Photochemistry |
| One-Pot Procedures | Increased efficiency, reduced waste and cost. | Process Chemistry, Flow Chemistry |
In-depth Mechanistic Studies of Complex Derivatization Reactions
The two bromine atoms on the this compound backbone are prime sites for derivatization, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). However, the interplay between the electron-donating –SCH₃ groups at the 2,5-positions and the bromine atoms at the 3,4-positions creates a complex electronic environment that can influence reactivity and selectivity.
Future mechanistic studies should aim to:
Utilize Computational Chemistry: Employing Density Functional Theory (DFT) to model reaction pathways can provide profound insights into transition state energies, reaction kinetics, and the regioselectivity of cross-coupling reactions. researchgate.netdntb.gov.ua Such studies can elucidate the mechanism of both desired coupling reactions and potential side reactions like debromination or homocoupling.
Conduct Kinetic Analysis: Experimental kinetic studies, including reaction order determination and the effect of ligand and catalyst choice, are crucial for understanding and optimizing derivatization processes. consensus.app This can help unravel the rate-determining steps and the influence of the methylthio groups on the catalytic cycle.
Investigate Nucleophilic Aromatic Substitution (SNAr): The electronic nature of the thiophene ring, influenced by its four substituents, may allow for SNAr reactions under specific conditions. Mechanistic studies could define the scope of possible nucleophiles and the reaction pathways, which are often complex for thiophene systems. nih.gov
Rational Design of this compound Derivatives with Precisely Tunable Electronic and Structural Attributes
A primary application for thiophene-based molecules is in organic electronics, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical. The subject compound offers a unique template for creating a library of derivatives with fine-tuned electronic properties.
Future research should focus on:
Computational Screening: High-throughput computational screening using DFT can predict the HOMO/LUMO energies, band gaps, and molecular geometries of a vast array of virtual derivatives. researchgate.netmdpi.com This allows for the pre-selection of promising candidates for synthesis, saving significant time and resources.
Systematic Substituent Modification: A systematic investigation into how different substituents, installed at the bromine positions, affect the electronic structure is needed. By introducing a range of electron-donating and electron-withdrawing groups, researchers can create a clear map of structure-property relationships. nih.gov
Control of Molecular Geometry: The planarity of the thiophene backbone and its appended groups is crucial for efficient charge transport in organic thin films. Research should explore how sterically demanding substituents influence dihedral angles and, consequently, the packing of molecules in the solid state. mdpi.com Alkylthio and arylthio substituents have been shown to be particularly effective in tuning HOMO-LUMO gaps in other conjugated systems. acs.org
| Property to Tune | Method of Tuning | Predicted Outcome |
| HOMO/LUMO Levels | Introduction of electron-donating/withdrawing groups at Br positions. | Control over redox potentials and charge injection barriers. scispace.com |
| Electronic Band Gap | Varying the strength and nature of appended conjugated groups. | Tuning of optical absorption and emission wavelengths. nih.gov |
| Molecular Packing | Altering the size and shape of substituents. | Influence on thin-film morphology and charge carrier mobility. |
Exploration of its Role in Dynamic Covalent Chemistry and Responsive Materials
Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, enabling the creation of materials that can adapt, self-heal, or be recycled. nih.govmdpi.com The unique functionalities of this compound make it a promising candidate for integration into such systems.
Unexplored avenues include:
Reversible Crosslinkers: The two C-Br bonds could be used to anchor the molecule within a polymer network via reversible cross-coupling reactions. This could lead to the development of covalent adaptable networks (CANs) where the material's properties (e.g., stiffness) can be modulated.
Thiol-Based Dynamic Chemistry: The methylthio groups could be chemically converted to thiol (–SH) groups. These thiols could then participate in well-established dynamic chemistries, such as disulfide exchange or thia-Michael addition reactions, to create self-healing polymers and hydrogels. mdpi.comnih.gov
Stimuli-Responsive Systems: By designing derivatives that can undergo reversible bond formation/cleavage in response to external stimuli like light, heat, or pH, this thiophene core could be used to create "smart" materials for applications in sensing, drug delivery, or soft robotics. mdpi.com
Integration into Multi-Component Supramolecular Systems for Advanced Functionality
Supramolecular chemistry relies on non-covalent interactions to build complex, ordered architectures from molecular components. This compound is exceptionally well-suited for this purpose, possessing multiple sites for directed intermolecular interactions.
Future research should explore:
Halogen Bonding: The bromine atoms are potent halogen bond donors, capable of forming highly directional interactions with Lewis bases (e.g., nitrogen or oxygen atoms). acs.orgresearchgate.net This can be exploited to co-crystallize the molecule with other functional components to create materials with tailored optical or electronic properties.
Chalcogen Bonding: The sulfur atoms, both in the thiophene ring and the methylthio groups, can act as chalcogen bond donors or acceptors. acs.org The interplay between halogen and chalcogen bonding could lead to the formation of highly complex and robust supramolecular networks with unique topologies. nih.gov
Programmed Self-Assembly: By using this molecule as a "tecton" or building block, researchers can program its assembly into higher-order structures like organic frameworks, liquid crystals, or gels. The precise spatial arrangement of the four functional groups provides a high degree of control over the final architecture.
Advanced Spectroscopic Characterization under Operando Conditions
To bridge the gap between fundamental molecular properties and real-world device performance, it is essential to study materials under actual operating conditions. Operando characterization allows for the real-time observation of chemical, structural, and electronic changes as a device functions.
Future work should involve:
Operando Spectroelectrochemistry: By incorporating derivatives of this compound into electrochemical transistors, battery electrodes, or electrochromic windows, techniques like UV-Vis-NIR or Raman spectroscopy can be used to monitor the formation of charge carriers (polarons, bipolarons) and track the stability of the material during redox cycling. liverpool.ac.ukresearchgate.net
In Situ Structural Analysis: Techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) can be applied during the operation of an organic field-effect transistor (OFET) to observe changes in the molecular packing and crystallinity of the thin film, providing crucial insights into charge transport and degradation mechanisms.
Monitoring Polymerization: If the molecule is used as a monomer for electropolymerization, operando spectroscopy can track the growth of the polymer film, the evolution of its electronic structure, and the efficiency of the process in real-time. acs.orgacs.org This provides immediate feedback for optimizing polymerization conditions.
Q & A
Basic Research Question
- X-ray diffraction (XRD): Resolve crystal packing and intermolecular interactions (e.g., Br⋯Br contacts or C–H⋯O hydrogen bonds). For example, orthorhombic Pbca symmetry with cell parameters a = 8.1572 Å, b = 17.6371 Å, c = 24.4150 Å .
- NMR/IR: Confirm functional groups (e.g., methylthio substituents via ¹H NMR δ ~2.5 ppm) .
- Mass spectrometry: Validate molecular weight (e.g., 298.0 g/mol for dibromo derivatives) .
How can contradictions in crystallographic data (e.g., bond lengths or angles) be resolved during refinement?
Advanced Research Question
Discrepancies arise from experimental noise or thermal motion. Use:
- SHELXL refinement: Apply restraints for hydrogen atoms and anisotropic displacement parameters. For example, refine structures using F² > 2σ(F²) with R = 0.045 and wR = 0.121 .
- Difference Fourier maps: Locate missing electron density peaks (Δρmax = 0.79 e Å⁻³) .
- Thermal ellipsoid analysis: Check for over-constrained parameters in low-temperature (100 K) datasets .
What electronic properties make this compound suitable for optoelectronic devices?
Advanced Research Question
The bromine and methylthio groups enhance electron-withdrawing capacity and π-conjugation, critical for:
- Low-bandgap polymers: Bandgap reduction via nitro/thiophene interactions (e.g., dihedral angles ~35–60° between thiophene and aryl rings) .
- Charge transport: Planar molecular geometry improves stacking in organic semiconductors .
- OLEDs/OFETs: High crystallinity and Br⋯Br contacts stabilize charge mobility (µh up to 1.0 cm² V⁻¹ s⁻¹ in PBTTT analogs) .
How does this compound function as a precursor for conjugated polymers?
Advanced Research Question
The dibromo sites enable polymerization via Yamamoto or Suzuki-Miyaura coupling :
- Step-growth polymerization: React with di-boronic esters to form alternating copolymers.
- Side-chain engineering: Methylthio groups improve solubility for solution processing .
- Device integration: Polymers exhibit broad absorption (λmax ~500 nm) and high hole mobility in organic solar cells .
What strategies mitigate byproduct formation during synthesis?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
